A-769662 -

A-769662

Catalog Number: EVT-8201163
CAS Number:
Molecular Formula: C20H12N2O3S
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A-769662 is a small-molecule compound known for its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a critical energy sensor in cells, playing a significant role in regulating metabolism, energy balance, and cellular homeostasis. A-769662 is particularly notable for its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes.

Source

A-769662 was developed by researchers at the University of Dundee and has been widely studied in various scientific contexts. The compound is often used in preclinical studies to explore the effects of AMPK activation on glucose metabolism and lipid homeostasis.

Classification

A-769662 is classified as a selective AMPK activator. It belongs to a group of compounds that modulate AMPK activity, which has implications for metabolic diseases and cancer therapy.

Synthesis Analysis

Methods

The synthesis of A-769662 involves several chemical reactions that typically include the formation of key functional groups necessary for its activity. While specific synthetic routes can vary, the general approach includes:

  1. Formation of the core structure: This often involves the use of cyclization reactions to create the bicyclic structure characteristic of A-769662.
  2. Functionalization: Introduction of substituents that enhance the compound's potency and selectivity for AMPK.
  3. Purification: Final purification steps usually involve chromatography techniques to ensure high purity suitable for biological assays.

Technical Details

The synthesis may utilize various reagents and solvents, with careful control over reaction conditions such as temperature and pH to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

A-769662 has a complex molecular structure characterized by a bicyclic core with various substituents. Its molecular formula is C14_{14}H16_{16}N4_{4}O, and it has a molecular weight of approximately 256.3 g/mol.

Data

The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the compound.

Chemical Reactions Analysis

Reactions

A-769662 primarily functions through its interaction with AMPK, leading to phosphorylation events that activate downstream metabolic pathways. It does not undergo extensive chemical reactions under physiological conditions but may participate in binding interactions with other proteins or enzymes involved in metabolic regulation.

Technical Details

The binding affinity of A-769662 for AMPK can be assessed using biochemical assays, such as surface plasmon resonance or isothermal titration calorimetry, providing insights into its mechanism of action.

Mechanism of Action

Process

A-769662 activates AMPK through an allosteric mechanism, enhancing its phosphorylation at critical sites. This activation leads to:

  1. Increased glucose uptake: Enhancing insulin sensitivity.
  2. Fatty acid oxidation: Promoting energy expenditure.
  3. Inhibition of lipogenesis: Reducing fat storage.

Data

Studies have shown that A-769662 administration in animal models leads to improved metabolic profiles, evidenced by reduced blood glucose levels and enhanced lipid metabolism.

Physical and Chemical Properties Analysis

Physical Properties

A-769662 is typically presented as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO). Its stability under various conditions makes it suitable for laboratory use.

Chemical Properties

The compound's reactivity is primarily dictated by its functional groups, which allow it to interact selectively with AMPK while remaining stable under physiological conditions.

Applications

Scientific Uses

A-769662 has been extensively used in research focused on:

  1. Metabolic diseases: Investigating potential treatments for obesity and type 2 diabetes through AMPK activation.
  2. Cancer research: Exploring its role in inhibiting cancer cell proliferation by modulating metabolic pathways.
  3. Neuroscience: Studying its effects on neuroprotection and cognitive function related to energy metabolism.
Introduction to A-769662 in AMPK Research

Historical Context of AMPK Activators in Metabolic Disease Research

The exploration of 5′-Adenosine Monophosphate-activated Protein Kinase (AMPK) as a therapeutic target emerged from its fundamental role as a cellular energy sensor. Early research established that AMPK activation promotes catabolic pathways (e.g., glucose uptake, fatty acid oxidation) while inhibiting anabolic processes (e.g., lipid synthesis, gluconeogenesis). Initial pharmacological agents like 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) and the biguanide metformin provided foundational insights. AICAR, metabolized to the AMP mimetic ZMP, activates AMPK indirectly by altering cellular adenine nucleotide ratios. Metformin, though clinically impactful for type 2 diabetes, exerts AMPK-dependent and -independent effects primarily through mitochondrial complex I inhibition, increasing AMP:ATP ratios. Despite their utility, these agents suffered from significant limitations:

  • Lack of Specificity: AICAR affects non-AMPK targets like adenosine deaminase and glycogen phosphorylase.
  • Mechanistic Ambiguity: Metformin’s metabolic benefits involve AMPK-independent pathways, complicating mechanistic studies.
  • Pharmacokinetic Challenges: Poor bioavailability and tissue distribution restricted translational applications.

These constraints underscored the need for direct, allosteric AMPK activators with well-defined mechanisms. The ideal compound would bind AMPK heterotrimers specifically, bypassing upstream energy-sensing pathways to offer precise experimental and therapeutic modulation. This imperative catalyzed high-throughput screening initiatives targeting direct AMPK activation.

Table 1: Evolution of Key AMPK Activators in Pre-A-769662 Era

CompoundMechanism of ActionKey LimitationsPrimary Research Contributions
AICARMetabolized to ZMP (AMP analog)Off-target effects on purine metabolism; poor stabilityDemonstrated AMPK’s role in glucose uptake & fat oxidation
MetforminIndirect via mitochondrial inhibition & AMP:ATP elevationAMPK-independent actions; variable tissue distributionLinked AMPK to hepatic gluconeogenesis suppression
PhenforminSimilar to metforminLactic acidosis risk; withdrawn clinicallyValidated AMPK in cardiac metabolism
ThiazolidinedionesPPARγ agonism; indirect AMPK effectsFluid retention; cardiovascular concernsElucidated AMPK-PPARγ crosstalk in insulin sensitivity

Emergence of A-769662 as a Direct AMPK Agonist

In 2006, Abbott Laboratories identified A-769662 (6,7-Dihydro-4-hydroxy-3-(2'-hydroxy[1,1'-biphenyl]-4-yl)-7-oxothieno[3,2-b]pyridine-5-carbonitrile) through high-throughput screening of >700,000 compounds for direct AMPK activation. Unlike nucleoside analogs, A-769662 bound a novel allosteric drug and metabolite (ADaM) site, situated at the interface between the kinase domain (α-subunit) and carbohydrate-binding module (β-subunit) of AMPK. This binding induces conformational changes that both allosterically activate AMPK and protect against dephosphorylation at Thr172 in the α-subunit activation loop—a dual mechanism absent in earlier activators [5] [6].

Structural Mechanism and Specificity

A-769662 exhibits selective activation for β1-containing AMPK heterotrimers (e.g., α2β1γ1), with significantly reduced efficacy toward β2 complexes. Structural studies revealed that residue Ser108 in the β1-subunit is critical for hydrogen bonding with A-769662, explaining its β1 preference. This selectivity has profound implications:

  • Tissue-Specific Effects: Tissues expressing β1 complexes (e.g., liver, heart, endothelium) respond robustly, while skeletal muscle (predominantly β2) shows weaker activation [1] [3].
  • Synergism with AMP: A-769662 and AMP act cooperatively—AMP binding to γ-subunits enhances A-769662’s affinity for the β-subunit, enabling potent activation under low-energy states [6].

Table 2: Key Research Findings on A-769662’s Mechanism and Selectivity

Research FocusExperimental ModelKey FindingsReference Insight
Binding Site SpecificityRecombinant AMPK isoformsKD = 4.728 × 10⁻⁸ M for β1-complexes; 10-fold > affinity vs. A-769662High-affinity ADaM site engagement [7]
Subunit DependenceAMPK β1/β2 knockout cellsGlucose uptake blocked in β1-KO myotubes; intact in β2-KOβ1 indispensability for canonical metabolic effects [1]
Allosteric vs. Orthosteric ActionKinase assays ± AMP3-fold activity boost alone; 50-fold with AMPCooperativity with endogenous nucleotides [6]

Off-Target Effects and Research Implications

Despite its direct mechanism, A-769662 displays context-dependent off-target actions:

  • Voltage-Gated Sodium Channel Blockade: At ≥10 μM, A-769662 inhibits neuronal Nav1.7 channels (IC₅₀ ~10 μM), independent of AMPK. This underlies acute analgesic effects in pain models but confounds interpretation of neuronal studies [2].
  • PI3-Kinase-Dependent Glucose Uptake: In mouse soleus muscle, A-769662 (500 μM–1 mM) induces glucose uptake via phosphatidylinositol 3-kinase (PI3K)/Akt activation—not AMPK—as wortmannin (PI3K inhibitor) blocks this effect [1].
  • Calcium Modulation in Vasculature: In arterial smooth muscle, A-769662 reduces cytosolic Ca²⁺ and inhibits contractions induced by cyclopiazonic acid (SERCA inhibitor). Notably, this occurs without increased AMPK-Thr172 phosphorylation, suggesting AMPK-independent Ca²⁺ channel modulation [4].

These findings highlight critical considerations for employing A-769662:

"Although development of A-769662 constituted a step forward... our data suggest that in intact muscle, A-769662 has off-target effects. This may limit use... to study AMPK in skeletal muscle metabolism." [1]

Therapeutic Research Applications

A-769662’s value extends beyond basic mechanism studies into disease models:

  • Anti-Inflammatory Effects: In lipopolysaccharide (LPS)-treated rats, A-769662 (10 mg/kg) suppresses myocardial and pulmonary inflammation, reducing TNF-α, neutrophil infiltration, and MyD88 expression—an adaptor for toll-like receptor (TLR) signaling. Cardiac protection correlated with AMPK phosphorylation, though lung effects were AMPK-independent [8].
  • Arthritis Modulation: In murine inflammatory arthritis models, A-769662 (30–60 mg/kg/bid) decreases joint IL-6 production and synovitis. Bone marrow-derived macrophages pre-treated with A-769662 show reduced LPS-induced IL-6, phospho-p65 NF-κB, ERK, and p38 MAPK, confirming AMPK-dependent immunomodulation [9].
  • Cardioprotection & Metabolic Synergy: A-769662 alone does not stimulate cardiac glucose uptake but potentiates effects of metformin, phenformin, or hypoxia in perfused hearts. This synergy enhances AMPK-Thr172 phosphorylation and mitigates reactive oxygen species in cardiomyocytes [3] [10].

Properties

Product Name

A-769662

IUPAC Name

3-[4-(2-hydroxyphenyl)phenyl]-4,6-dioxo-7H-thieno[2,3-b]pyridine-5-carbonitrile

Molecular Formula

C20H12N2O3S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,23H,(H,22,25)

InChI Key

VETSDIJERJUOJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=O)C(C(=O)N4)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.